![molecular formula C12H12N2O3S B2824080 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-52-3](/img/structure/B2824080.png)
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Overview
Description
“2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C12H12N2O3S . It has a molecular weight of 264.3 . The compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 264.3 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including the compound , exhibit potential as anticancer agents. These molecules are bioisosteres of pyrimidine, a key component in DNA. Consequently, they can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication . Researchers have explored the synthesis and cytotoxicity evaluation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives, which act as tyrosine kinase inhibitors .
Antimicrobial Properties
1,3,4-Thiadiazole derivatives have demonstrated antimicrobial activity. They exhibit effectiveness against various microorganisms, including bacteria, fungi, and mycobacteria. These compounds could potentially serve as novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Studies have indicated that 1,3,4-thiadiazole derivatives possess analgesic and anti-inflammatory properties. These molecules may offer therapeutic benefits in pain management and inflammation-related conditions .
Antipsychotic and Antidepressant Potential
Certain 1,3,4-thiadiazole derivatives exhibit antipsychotic and antidepressant effects. These properties make them interesting candidates for mental health research and drug development .
Anticonvulsant Activity
Researchers have explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds may play a role in managing seizures and related neurological disorders .
Anti-Leishmanial Properties
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Some 1,3,4-thiadiazole derivatives have shown anti-leishmanial activity, suggesting their utility in combating this neglected tropical disease .
Safety and Hazards
The compound has been associated with some hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-3-9(7-10)14-6-5-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLTVMWPJNDKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid |
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